Naa50-IN-1

Enzyme Inhibition Surface Plasmon Resonance Binding Affinity

Choose Naa50-IN-1 (Compound 4a) for unambiguous Naa50 target engagement. It delivers a biochemical IC50 of 7 nM—>200-fold more potent than analog 3a—and exclusive selectivity over Naa10/Naa60. Validated by CETSA in A549 cells and co-crystal structures, this ≥98%-pure tool ensures reproducible, on-target data for oncology target validation, thermal proteome profiling, and rational inhibitor design. Substituting weaker or uncharacterized alternatives risks inconclusive results.

Molecular Formula C23H24N10O5S
Molecular Weight 552.6 g/mol
Cat. No. B12375783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaa50-IN-1
Molecular FormulaC23H24N10O5S
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CSC(=N1)C2CC(CN2C(=O)C3=CC=C(C=C3)C4=NNN=N4)NC(=O)C5CC(=O)N(C(=O)N5)C
InChIInChI=1S/C23H24N10O5S/c1-24-19(35)15-10-39-21(26-15)16-7-13(25-20(36)14-8-17(34)32(2)23(38)27-14)9-33(16)22(37)12-5-3-11(4-6-12)18-28-30-31-29-18/h3-6,10,13-14,16H,7-9H2,1-2H3,(H,24,35)(H,25,36)(H,27,38)(H,28,29,30,31)/t13-,14-,16-/m0/s1
InChIKeySYFLGRBSBZONAM-DZKIICNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naa50-IN-1 Procurement Guide: Potency, Selectivity, and Comparative Analysis for Naa50 Inhibitor Sourcing


Naa50-IN-1 (also designated as Compound 4a) is a synthetic small-molecule inhibitor that targets N-α-acetyltransferase 50 (Naa50/NAT13), an enzyme implicated in the regulation of cellular proliferation and cell cycle progression [1]. Identified through a DNA-encoded library screen, this compound exhibits a biochemical IC50 of 7 nM against the human protein and demonstrates selectivity over the closely related acetyltransferases Naa10 and Naa60 [2]. It is commercially available as a high-purity research reagent for use in enzymatic assays, cellular target engagement studies, and structural biology investigations [3].

Why Generic Naa50 Inhibitor Substitution is Not Advised: Evidence-Based Risks


Substituting Naa50-IN-1 with a generic or alternative Naa50 inhibitor is not recommended due to significant, documented differences in binding affinity, biochemical potency, and cellular selectivity that directly impact experimental outcomes. Compounds within the same structural series, such as Compound 3a, display >200-fold weaker biochemical inhibition (IC50 = 2.0 µM vs. 7 nM) and >70-fold weaker binding (Kd = 1.9 µM vs. 26.7 nM) [1]. Furthermore, alternative inhibitor classes, including bisubstrate analogs like CoA-Ac-MLG7, exhibit fundamentally different mechanisms and biochemical properties that preclude direct functional substitution [2]. Utilizing an uncharacterized or lower-potency alternative risks generating inconclusive or non-specific biological data, undermining the validity of experiments designed to probe Naa50 function or validate it as a therapeutic target [1].

Quantitative Differentiation of Naa50-IN-1: A Comparative Evidence Guide for Scientists and Procurement Specialists


Superior Biochemical Potency and Binding Affinity Over Structurally Related Compound 3a

Naa50-IN-1 (Compound 4a) demonstrates a >200-fold increase in biochemical potency and a >70-fold increase in binding affinity compared to its closest structural analog, Compound 3a, which was co-identified from the same DNA-encoded library screen [1]. This dramatic improvement underscores the critical importance of selecting the correct diastereomer and optimized scaffold for meaningful biological interrogation. The presence of the AcCoA co-factor further enhances the binding affinity of Naa50-IN-1 by approximately 4-fold (Kd decreases from 105 nM to 26.7 nM), an effect not observed to the same degree with 3a [2].

Enzyme Inhibition Surface Plasmon Resonance Binding Affinity Potency

Cellular Target Engagement and Selectivity Validated by Thermal Shift Assay (CETSA)

In a cellular thermal shift assay (CETSA) using A549 lung carcinoma cell lysates, Naa50-IN-1 selectively stabilized Naa50 against thermal denaturation, while showing no impact on the thermal stabilities of the related acetyltransferases Naa10 and Naa60 [1]. This cellular selectivity is superior to that of Compound 3a, which exhibited a less pronounced stabilization effect at a lower temperature threshold (55°C for 3a vs. 61°C for Naa50-IN-1) [2]. The CETSA results provide direct, quantitative evidence that Naa50-IN-1 can engage its intended target within a complex cellular proteome without perturbing closely related enzymes.

Cellular Target Engagement Selectivity CETSA Thermal Stability

Small-Molecule Potency Contrasted with a Potent Bisubstrate Peptide Inhibitor

While the bisubstrate inhibitor CoA-Ac-MLG7 displays remarkable biochemical potency against Naa50 (Ki* = 8 nM), it represents a fundamentally different chemical tool due to its peptidic, coenzyme A-conjugated structure, which severely limits cell permeability and in vivo utility [1]. Naa50-IN-1, a fully synthetic small molecule with an IC50 of 7 nM, achieves comparable potency while offering the practical advantages of a traditional drug-like compound, including superior cell permeability and established solubility profiles [2]. This class-level distinction is critical for researchers aiming to study Naa50 function in intact cellular systems or in vivo models, where the bisubstrate analog would be inapplicable.

Inhibitor Chemistry Bisubstrate Analog Small Molecule Drug Discovery

High Purity (>99.8%) and Defined Solubility for Reproducible Research

Procurement of Naa50-IN-1 from reputable vendors like MedChemExpress ensures a high level of quality control with a certified purity of 99.87% [1]. This contrasts with potential alternative sources or unverified analogs that may suffer from lower purity or undefined impurity profiles, which can confound biological assays. The compound's solubility in DMSO is well-characterized (≥100 mg/mL), providing a reliable starting point for stock solution preparation and minimizing solvent-related variability [2]. Such quality metrics are essential for ensuring reproducibility in both academic research and industrial screening campaigns.

Quality Control Purity Solubility Reproducibility

Optimal Research Applications for Naa50-IN-1 Based on Validated Evidence


Investigating Naa50 Dependency in Cancer Cell Line Panels

Given its high biochemical potency (IC50 = 7 nM) and confirmed cellular target engagement via CETSA in A549 lung cancer cells [1], Naa50-IN-1 is ideally suited for interrogating Naa50 function across a panel of cancer cell lines. Its selectivity over Naa10 and Naa60 ensures that any observed anti-proliferative or cell cycle effects can be attributed to Naa50 inhibition, supporting target validation studies in oncology research.

Cellular Target Engagement and Chemoproteomic Profiling

The compound's ability to engage Naa50 in a complex proteome, as demonstrated by CETSA and competitive chemoproteomic profiling using Lys-CoA Sepharose [2], makes Naa50-IN-1 a powerful tool for downstream target engagement studies. It can be used in thermal proteome profiling (TPP) experiments to confirm Naa50 as the primary cellular target and to identify potential off-targets in a given cellular context.

Structural Biology and Mechanism of Action Studies

Co-crystal structures of Naa50 with Naa50-IN-1 (Compound 4a) have been solved, providing a detailed understanding of its binding mode within the substrate-binding pocket and the influence of AcCoA [3]. This structural information makes the compound an excellent reference tool for studying the molecular determinants of Naa50 inhibition, for rational design of further analogs, and for comparative analyses with other NAT family inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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